Ethyl vincaminate N-oxide
Overview
Description
Ethyl vincaminate N-oxide is a derivative of vincamine, a monoterpenoid indole alkaloid obtained from the leaves of Vinca minor. Vincamine and its derivatives, including this compound, are known for their vasodilatory properties, which increase regional cerebral blood flow. This compound is of particular interest due to its potential neuroprotective and cognitive-enhancing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl vincaminate N-oxide can be synthesized through the oxidation of ethyl vincaminate. One common method involves the use of hydrogen peroxide or a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base. The reaction proceeds through the formation of an N-oxide intermediate, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to produce various N-oxides in very good yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl vincaminate N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidative metabolites.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Regeneration of ethyl vincaminate.
Substitution: Formation of substituted N-oxide derivatives.
Scientific Research Applications
Ethyl vincaminate N-oxide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of ethyl vincaminate N-oxide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by increasing cerebral blood flow through vasodilation. This is achieved by the relaxation of smooth muscle cells in the blood vessels, which is mediated by the activation of cyclic adenosine monophosphate (cAMP) and nitric oxide pathways .
Comparison with Similar Compounds
Ethyl vincaminate N-oxide is similar to other vincamine derivatives such as:
Vinpocetine: Another well-known vasodilating agent derived from vincamine.
Eburnamonine: A structurally related compound with similar neuroprotective properties.
Apovincamine: Shares a common indole alkaloid structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives.
Similar Compounds
- Vincamine
- Vinpocetine
- Eburnamonine
- Apovincamine
Properties
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-21-11-7-12-24(27)13-10-16-15-8-5-6-9-17(15)23(18(16)19(21)24)22(26,14-21)20(25)28-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARGDDHSMSSUQU-VYDXOXBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966730 | |
Record name | Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52341-36-3 | |
Record name | Ethyl vincaminate N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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